[1-(3-BRomophenyl)piperidin-4-yl]methanol

Chemical Synthesis Purity Analysis Quality Control

[1-(3-Bromophenyl)piperidin-4-yl]methanol, with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol, is a piperidine derivative featuring a 3-bromophenyl substituent and a hydroxymethyl group at the 4-position. It is a solid, typically white to slightly yellow crystalline in appearance, and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry.

Molecular Formula C12H16BrNO
Molecular Weight 270.17
CAS No. 1296224-89-9
Cat. No. B2514432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-BRomophenyl)piperidin-4-yl]methanol
CAS1296224-89-9
Molecular FormulaC12H16BrNO
Molecular Weight270.17
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9H2
InChIKeyYYQYGHRBQMYULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[1-(3-Bromophenyl)piperidin-4-yl]methanol (CAS 1296224-89-9): Key Intermediate and Building Block for Medicinal Chemistry


[1-(3-Bromophenyl)piperidin-4-yl]methanol, with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol, is a piperidine derivative featuring a 3-bromophenyl substituent and a hydroxymethyl group at the 4-position . It is a solid, typically white to slightly yellow crystalline in appearance, and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry . The compound is commercially available from reputable suppliers with specified purity levels (commonly 95-98% by HPLC or GC), making it a reliable building block for further derivatization .

Why [1-(3-Bromophenyl)piperidin-4-yl]methanol Cannot Be Replaced by Uncharacterized Analogs


Piperidine derivatives with bromophenyl and hydroxymethyl substitutions constitute a class where subtle positional isomerism and functional group placement critically dictate chemical reactivity, physicochemical properties, and potential biological interactions. While compounds such as [3-(4-bromophenyl)piperidin-3-yl]methanol or (1-[(3-bromophenyl)methyl]piperidin-4-yl)methanol share similar molecular frameworks and molecular weights, the precise positioning of the bromine atom on the phenyl ring (3- vs. 4-position) and the attachment point of the hydroxymethyl group on the piperidine core (4- vs. 3-position) result in distinct predicted properties, such as differences in pKa, boiling point, and density . These differences directly impact behavior in synthetic transformations and, in the context of medicinal chemistry, can lead to divergent structure-activity relationships (SAR) and biological profiles [1]. Therefore, substituting [1-(3-Bromophenyl)piperidin-4-yl]methanol with a close analog without rigorous re-validation compromises experimental reproducibility and the intended outcome of a research or development program.

Quantitative Evidence Guide for [1-(3-Bromophenyl)piperidin-4-yl]methanol Selection


Verified Purity of [1-(3-Bromophenyl)piperidin-4-yl]methanol vs. Common Analogs

[1-(3-Bromophenyl)piperidin-4-yl]methanol is commercially available with a guaranteed purity of 98% as specified by HPLC or GC analysis from leading chemical suppliers . This level of purity is a critical differentiator for procurement, ensuring reproducible synthetic outcomes. In comparison, many closely related bromophenyl-piperidine analogs are listed with lower standard purities, such as 95% (e.g., 4-(3-bromophenyl)piperidine and (3-bromophenyl)(piperidin-4-yl)methanone) . The 3% absolute purity difference can significantly reduce the presence of undefined impurities, which is paramount for high-fidelity lead optimization and SAR studies.

Chemical Synthesis Purity Analysis Quality Control

Comparative Physicochemical Properties of [1-(3-Bromophenyl)piperidin-4-yl]methanol

The predicted physicochemical properties of [1-(3-Bromophenyl)piperidin-4-yl]methanol differentiate it from close analogs. Specifically, the compound's predicted pKa is 14.94±0.10, which is significantly higher than the 9.90±0.10 predicted for the widely used analog (S)-3-(4-bromophenyl)piperidine . This 5.04 unit difference in pKa indicates a vastly different ionization state at physiological pH, which would profoundly affect solubility, permeability, and potential binding interactions. Furthermore, the target compound has a predicted boiling point of 388.1±17.0 °C and a density of 1.375±0.06 g/cm3, which are distinct from the 310.9±35.0 °C boiling point and 1.313±0.06 g/cm3 density of the (S)-3-(4-bromophenyl)piperidine comparator, highlighting fundamental differences in physical behavior .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Differentiation from Niraparib Intermediate Scaffolds

While 3-(4-bromophenyl)piperidine derivatives are established intermediates for the PARP inhibitor Niraparib, [1-(3-Bromophenyl)piperidin-4-yl]methanol provides a distinct synthetic vector for medicinal chemistry . The key structural difference lies in the substitution pattern: the target compound contains a 3-bromophenyl group and a 4-hydroxymethylpiperidine core, whereas the Niraparib intermediates feature a 4-bromophenyl group and a 3-piperidine substitution [1]. This divergence in regiochemistry creates a different three-dimensional orientation and electronic distribution, which can be exploited to generate novel intellectual property and explore chemical space orthogonal to the well-trodden PARP inhibitor pharmacophore [2].

Oncology PARP Inhibition Drug Synthesis

Recommended Research and Industrial Applications for [1-(3-Bromophenyl)piperidin-4-yl]methanol


High-Fidelity Medicinal Chemistry and SAR Studies

Given its high certified purity (98%) and distinct regioisomeric profile compared to common Niraparib intermediates [1], [1-(3-Bromophenyl)piperidin-4-yl]methanol is an optimal building block for synthesizing and testing novel lead compounds. Its use minimizes the confounding effects of impurities in early-stage biological assays, ensuring that observed activity is attributable to the compound of interest and not an undefined contaminant. This is critical for establishing robust and reproducible structure-activity relationships.

Exploration of Novel CNS or Kinase-Targeted Chemical Space

The substantial predicted pKa difference (Δ 5.04) between this compound and other bromophenyl-piperidines suggests a unique ionization profile at physiological pH. This property makes it a compelling starting point for medicinal chemists exploring new chemical series for central nervous system (CNS) or kinase targets, where precise modulation of molecular charge and lipophilicity can be the key to achieving target engagement, brain penetration, or favorable ADME properties [1].

Synthesis of Patentable and Proprietary Derivatives

For research programs aiming to generate novel intellectual property, the specific substitution pattern of [1-(3-Bromophenyl)piperidin-4-yl]methanol (3-bromo on the phenyl ring, 4-hydroxymethyl on the piperidine core) provides a chemically distinct handle for diversification . This allows researchers to navigate around established composition-of-matter patents that cover related scaffolds, such as those for Niraparib intermediates [1], thereby creating new avenues for drug discovery and development.

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